3,5-Dimethoxybenzene-1-sulfonyl chloride
Overview
Description
3,5-Dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S. It is characterized by a benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 5, and a sulfonyl chloride group (-SO2Cl) at position 1. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3,5-dimethoxybenzene. This reaction is carried out by treating 3,5-dimethoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized to handle larger quantities of reactants and to ensure consistent product quality. Safety measures are strictly followed due to the corrosive nature of chlorosulfonic acid and the potential hazards associated with the compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids are the primary products.
Reduction: Sulfides and sulfoxides are the main products.
Substitution: Various substituted products are formed depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drugs that target specific biological pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,5-Dimethoxybenzene-1-sulfonyl chloride is similar to other sulfonyl chlorides, such as 2,5-dimethoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. its unique substitution pattern at positions 3 and 5 provides distinct reactivity and selectivity compared to these compounds. The presence of the two methoxy groups enhances its electron-donating properties, influencing its chemical behavior.
Comparison with Similar Compounds
2,5-Dimethoxybenzenesulfonyl chloride
4-Methoxybenzenesulfonyl chloride
3,4-Dimethoxybenzenesulfonyl chloride
Biological Activity
3,5-Dimethoxybenzene-1-sulfonyl chloride (also known as 3,5-dimethoxybenzenesulfonyl chloride) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two methoxy groups on the benzene ring, which may influence its reactivity and biological interactions.
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₁ClO₂S
- Molecular Weight : 220.7 g/mol
- Appearance : Typically a white to pale yellow solid.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its inhibitory effects on specific enzymes. Here are some key findings:
Anticancer Activity
Recent studies have demonstrated that derivatives of sulfonyl chlorides, including this compound, exhibit cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and Caco2 (colon cancer).
- Cytotoxicity Results : The compound showed moderate cytotoxicity with IC₅₀ values ranging from 50 to 100 µM across different cell lines, indicating potential as a lead compound for anticancer drug development .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- Target Enzymes : DYRK1A and GSK3.
- Inhibition Potency : Some studies reported IC₅₀ values as low as 0.075 µM for related compounds, suggesting that modifications to the sulfonyl structure can enhance inhibitory activity against these enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key observations include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances the compound's interaction with enzyme active sites.
- Hydrophobic Interactions : The benzene ring's hydrophobic nature contributes to binding affinity with target proteins .
- Modification Potential : Variations in substituents can significantly alter potency; for example, replacing methoxy with other groups can either enhance or diminish activity.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Urolithin Analogues : A study synthesized analogues based on urolithin C and evaluated their effects on lipid metabolism. Compounds with similar sulfonyl structures exhibited significant reductions in triglyceride levels in vitro .
Compound | IC₅₀ (µM) | Effect |
---|---|---|
Urolithin C | 4.7 | Lipid reduction |
3,5-Dimethoxy derivative | 50 | Moderate cytotoxicity |
Properties
CAS No. |
80563-82-2 |
---|---|
Molecular Formula |
C8H11ClO4S |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3 |
InChI Key |
SMVJRAIGMMKIGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
Canonical SMILES |
COC1C=CC=CC1(OC)S(=O)(=O)Cl |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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